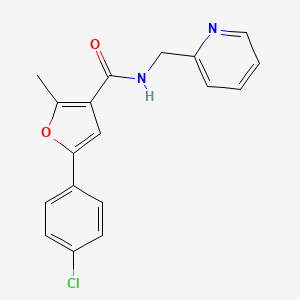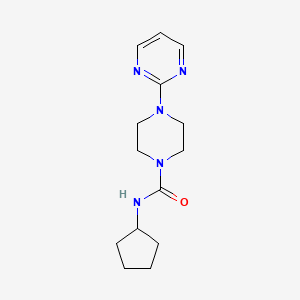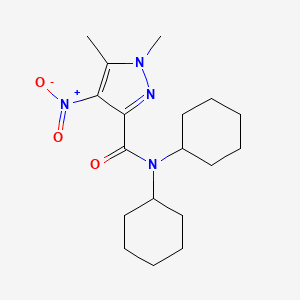![molecular formula C21H20Cl2N2O4S2 B4659315 N-(4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenyl)-4-isopropylbenzenesulfonamide](/img/structure/B4659315.png)
N-(4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenyl)-4-isopropylbenzenesulfonamide
Overview
Description
N-(4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenyl)-4-isopropylbenzenesulfonamide, commonly known as DAS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAS belongs to the class of sulfonamide compounds and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of DAS involves the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. CAIX plays a critical role in regulating the pH balance in cancer cells, and its inhibition by DAS leads to a disruption in the pH balance, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, DAS has been shown to exhibit anti-inflammatory and anti-oxidant properties. DAS has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. These properties make DAS a potential therapeutic agent for the treatment of various inflammatory and oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DAS in lab experiments is its potent anti-cancer activity. DAS has been shown to exhibit activity against a wide range of cancer cell lines, making it a potential candidate for the development of novel anti-cancer drugs. However, one of the limitations of using DAS in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the research on DAS. One area of research could focus on the development of novel drug delivery systems to improve the solubility and bioavailability of DAS. Another area of research could focus on the identification of novel targets for DAS, which could expand its therapeutic applications beyond cancer. Additionally, further studies could be conducted to investigate the potential side effects and toxicity of DAS in vivo, which would be critical for its clinical development.
Scientific Research Applications
DAS has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Research studies have shown that DAS exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. DAS has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
properties
IUPAC Name |
N-[4-[(3,4-dichlorophenyl)sulfamoyl]phenyl]-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O4S2/c1-14(2)15-3-8-18(9-4-15)30(26,27)24-16-5-10-19(11-6-16)31(28,29)25-17-7-12-20(22)21(23)13-17/h3-14,24-25H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXVDXAIWHZQTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-chlorophenyl)-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B4659233.png)
![5-(4-chlorophenyl)-2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4659256.png)

![4-chloro-N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4659266.png)

![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B4659278.png)

![2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B4659285.png)
![4-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4659290.png)
![N-[4-({[(3,5-dimethylbenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B4659293.png)

![N-(2,4-dichlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4659304.png)

